Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-

Description

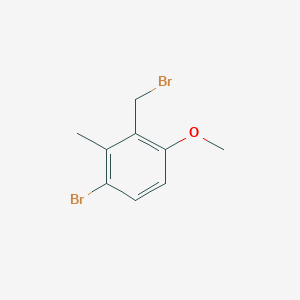

Chemical Structure and Properties Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- (C₉H₁₀Br₂O) is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine at position 1, a bromomethyl group (-CH₂Br) at position 3, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 2. This substitution pattern creates steric and electronic effects that influence its reactivity and applications in organic synthesis.

Properties

CAS No. |

144241-88-3 |

|---|---|

Molecular Formula |

C9H10Br2O |

Molecular Weight |

293.98 g/mol |

IUPAC Name |

1-bromo-3-(bromomethyl)-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C9H10Br2O/c1-6-7(5-10)9(12-2)4-3-8(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

WQWOWQXKHRQJEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1CBr)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- typically involves multiple steps of electrophilic aromatic substitution. The methoxy group can be introduced via methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The bromomethyl group can be added through a reaction with bromomethyl compounds under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaOH in aqueous medium or NH₃ in ethanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds .

Biology: In biological research, it can be used to study the effects of brominated aromatic compounds on biological systems .

Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules . The methoxy and methyl groups can affect the electron density of the benzene ring, altering its reactivity in electrophilic and nucleophilic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of bromine, bromomethyl, methoxy, and methyl substituents. Below is a comparison with structurally related benzene derivatives:

Biological Activity

Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- (CAS No. 144241-88-3) is an aromatic compound characterized by the presence of two bromine atoms and a methoxy group attached to a methyl-substituted benzene ring. With a molecular formula of CHBrO and a molar mass of approximately 293.99 g/mol, this compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications.

Chemical Structure and Properties

The structural arrangement of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- significantly contributes to its chemical reactivity and biological activity. The presence of bromine atoms enhances lipophilicity, which can facilitate membrane permeability and influence pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molar Mass | 293.99 g/mol |

| CAS Number | 144241-88-3 |

Biological Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The unique arrangement of substituents in Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- may enhance its efficacy in biological systems.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant activity against various microbial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Shows antifungal properties against Candida albicans.

The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes within the pathogens.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-.

-

Study on Antibacterial Activity :

- A study assessed the antibacterial effects of various brominated compounds, including Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl-. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

- Fungal Inhibition Study :

Synthesis Methods

The synthesis of Benzene, 1-bromo-3-(bromomethyl)-4-methoxy-2-methyl- can be achieved through various methods, typically involving bromination reactions under controlled conditions to optimize yields while minimizing by-products. Common synthetic routes include:

-

Bromination of Methoxy-substituted Benzene :

- The starting material is subjected to bromination using Br in an inert solvent at low temperatures to prevent over-bromination.

-

Nucleophilic Substitution Reactions :

- The introduction of the bromomethyl group can be achieved through nucleophilic substitution on an appropriate precursor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.